molecular formula C12H17N3O B11803256 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11803256
M. Wt: 219.28 g/mol
InChI Key: XQRCUEIXXSTXLJ-UHFFFAOYSA-N
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Description

2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with an amino group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the amino and carbaldehyde groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products

    Oxidation: Formation of 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carboxylic acid.

    Reduction: Formation of 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a similar ring structure but lacking the amino and carbaldehyde groups.

    Pyridine: A related compound with a nitrogen atom in the ring but without the piperidine moiety.

    Quinoline: Another nitrogen-containing heterocycle with different structural features.

Uniqueness

2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of both an amino group and a carbaldehyde group on the piperidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H17N3O/c1-9-6-12(13)14-7-10(9)11-4-2-3-5-15(11)8-16/h6-8,11H,2-5H2,1H3,(H2,13,14)

InChI Key

XQRCUEIXXSTXLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C=O)N

Origin of Product

United States

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